molecular formula C23H25N3O4S2 B2466877 4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE CAS No. 325734-27-8

4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE

Cat. No.: B2466877
CAS No.: 325734-27-8
M. Wt: 471.59
InChI Key: VXKSFNAQSRWGEA-UHFFFAOYSA-N
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Description

4-(Azepane-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound featuring a benzamide core substituted with an azepane-1-sulfonyl group and a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety. This molecular architecture is characteristic of a class of substituted benzamides that have demonstrated significant potential in pharmacological research, particularly in oncology. Compounds with this structural motif have been investigated for their ability to target and inhibit hypoxia-inducible factor (HIF)-mediated pathways, which are crucial in the progression of cancers such as renal cell carcinoma . The integration of the sulfonamide and thiazole groups is often associated with modulating key biological processes, including pathways related to tumor growth and survival. This product is intended for non-clinical research applications, such as exploring its mechanism of action, conducting in vitro cytotoxicity assays, and studying its effects on specific enzymatic or receptor targets. Researchers value this compound for its utility as a chemical tool to dissect disease mechanisms involving hypoxic responses and epigenetic alterations . It is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-30-19-10-6-17(7-11-19)21-16-31-23(24-21)25-22(27)18-8-12-20(13-9-18)32(28,29)26-14-4-2-3-5-15-26/h6-13,16H,2-5,14-15H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKSFNAQSRWGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step reactions. One common method includes the reaction of 4-chlorosulfonyl-benzoic acid ethyl ester with azepane under inert atmosphere conditions, followed by further reactions with thiazole derivatives . The reaction conditions often involve the use of triethylamine in dichloromethane at low temperatures, followed by treatment with lithium hydroxide monohydrate in a methanol-water mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic derivatives, which can be further utilized in various applications.

Scientific Research Applications

4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and thiazolyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(AZEPANE-1-SULFONYL)-BENZOIC ACID: Shares the azepane and sulfonyl groups but lacks the thiazolyl and methoxyphenyl groups.

    4-(AZEPANE-1-SULFONYL)-N-[4-(4-HYDROXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Biological Activity

4-(Azepane-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound characterized by its unique structural features, including an azepane ring, a sulfonyl group, and a thiazole moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C23H25N3O4S2C_{23}H_{25}N_{3}O_{4}S_{2}

Key Structural Features:

  • Azepane Ring: A seven-membered saturated nitrogen-containing ring.
  • Sulfonyl Group: Contributes to the compound's reactivity and biological interactions.
  • Thiazole Ring: Known for its diverse biological activities, particularly in pharmaceuticals.

Anticonvulsant Activity

Research indicates that thiazole derivatives often exhibit anticonvulsant properties. For instance, compounds with similar thiazole structures have shown significant efficacy in animal models, reducing seizure activity effectively. The presence of a methoxy group enhances these effects by influencing the compound's interaction with biological targets .

Antitumor Activity

Thiazole-containing compounds have been studied for their antitumor properties. In vitro studies demonstrate that derivatives similar to this compound exhibit cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, with IC50 values in the low micromolar range .

CompoundCell Line TestedIC50 (µg/mL)
Compound AHT29 (Colon)1.61 ± 1.92
Compound BJurkat (Leukemia)1.98 ± 1.22
This compoundVariousTBD

Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit various enzymes, including carbonic anhydrase and acetylcholinesterase. Studies have shown that similar compounds can effectively inhibit these enzymes, suggesting that this compound may also possess such inhibitory activities .

Study on Anticonvulsant Activity

In a study evaluating several thiazole derivatives for anticonvulsant activity, it was found that compounds with methoxy substitutions exhibited enhanced efficacy in protecting against seizures induced by pentylenetetrazol (PTZ). The structure-activity relationship (SAR) indicated that the methoxy group plays a crucial role in enhancing anticonvulsant effects .

Study on Antitumor Activity

Another research focused on the cytotoxic effects of thiazole derivatives against multiple cancer cell lines showed that compounds with specific substitutions at the phenyl ring demonstrated significant growth inhibition. The study highlighted that the combination of thiazole and sulfonamide functionalities could synergistically enhance antitumor activity .

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